PDK1 Biochemical Inhibitory Potency Relative to Patent-Exemplified Analogs
Within the US20130165450 patent family, compound examples bearing the benzo[d]thiazole-6-carboxamide scaffold with varied N-acyl-piperidine substituents were profiled in a PDK1 kinase inhibition assay. The compound incorporating the furan-3-carbonyl-piperidine moiety (representative of the instant chemotype) exhibited an IC₅₀ of 82 nM against recombinant human PDK1 [1]. By comparison, the unsubstituted benzamide analog (lacking the furan carbonyl) showed IC₅₀ > 1,000 nM, representing a >12-fold loss in potency [1]. This structure–activity relationship establishes the furan-3-carbonyl as a critical pharmacophoric element for PDK1 engagement within this series.
| Evidence Dimension | PDK1 enzymatic inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 82 nM |
| Comparator Or Baseline | Unsubstituted benzamide analog (same scaffold, no furan carbonyl): IC₅₀ > 1,000 nM |
| Quantified Difference | >12-fold improvement in potency |
| Conditions | Recombinant human PDK1 kinase inhibition assay (exact protocol not publicly disclosed; sourced from patent example data) |
Why This Matters
Demonstrates that the furan-3-carbonyl substituent is not merely decorative but produces a quantitatively measurable and functionally consequential enhancement in target engagement, making the compound a preferred tool for PDK1-dependent studies where biochemical potency is a selection criterion.
- [1] Tsui, H.-C., Paliwal, S., Fischmann, T. O. Novel Thiazol-Carboximide Derivatives as PDK1 Inhibitors. U.S. Patent Application US20130165450A1, published June 27, 2013. Exemplary compound data within the specification. View Source
